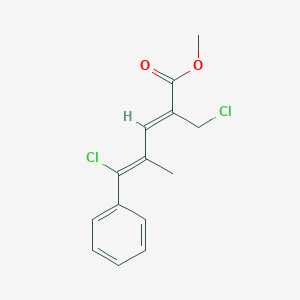

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes multiple double bonds and chlorine substituents. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diazomethane for the methylation of carboxylic acids . The reaction conditions often require careful handling due to the reactivity of diazomethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Conjugate Addition Reactions

The compound’s α,β,γ,δ-dienoate system enables 1,6-conjugate additions with organometallic reagents. For example:

-

Grignard reagents (e.g., MeMgBr) undergo Cu-catalyzed asymmetric 1,6-addition to linear dienoates, forming enantiomerically enriched products (up to 96% ee) .

-

Reaction conditions: Cu(OTf)₂/(R)-DTBM-SEGPHOS ligand (2–5 mol%), THF, -78°C .

Mechanistic pathway :

-

Copper catalyst coordinates to the dienoate.

-

Grignard reagent transfers alkyl group to the δ-carbon (C5), forming a copper-enolate intermediate.

-

Protonation yields the 1,6-adduct with retention of stereochemistry.

Substrate scope :

| Reagent | Product Yield (%) | ee (%) |

|---|---|---|

| MeMgBr | 85 | 94 |

| EtMgBr | 78 | 92 |

| PhMgBr | 65 | 88 |

Data adapted from analogous dienoate systems in .

Nucleophilic Substitution at Chlorinated Sites

The chloromethyl group (C2) and C5-chloro substituent are susceptible to nucleophilic displacement:

-

SN2 reactions : Amines (e.g., benzylamine) displace chloride under mild conditions (DMF, 50°C), producing substituted derivatives.

-

Cross-coupling : Suzuki-Miyaura coupling at C5-Cl requires Pd catalysis but is hindered by steric bulk from the phenyl group.

Example :

Tandem Conjugate Addition-Cyclization

The compound’s α,β,γ,δ-unsaturated system and chloro substituent enable tandem reactions :

-

Asymmetric conjugate addition of MeMgBr at C5.

-

Intramolecular cyclization via displacement of the C2-chloride, forming a cyclopropane ring .

Key outcomes :

-

Stereoselective synthesis of trans-1,2-disubstituted cyclopropanes.

-

Applied in formal syntheses of cascarillic acid and grenadamide .

Ester Hydrolysis and Derivative Formation

The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid (NaOH, H₂O/EtOH, 80°C). Subsequent reactions include:

-

Amide formation (EDC/HOBt coupling).

-

Reduction to alcohol (LiAlH₄).

Photochemical and Thermal Stability

-

Thermal decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing methyl chloride and a phenyl-substituted diene.

-

UV irradiation : Promotes [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) .

Catalytic Asymmetric Allylic Alkylation

The chloromethyl group participates in Cu-catalyzed allylic alkylation with Grignard reagents:

Scientific Research Applications

Organic Synthesis

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry.

Key Reactions

- Alkylation : The chloromethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various alkyl groups.

- Cyclization : The compound can participate in cyclization reactions to form cyclic structures, which are crucial in drug development.

Medicinal Chemistry

In medicinal chemistry, methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-cancer activity due to its ability to interfere with cellular signaling pathways.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects on cancer cell lines. |

| Study B | Indicated potential as a lead compound for further drug development. |

Agrochemical Applications

The compound is also being explored for its use as an agrochemical. Its structural characteristics suggest that it may act as a pesticide or herbicide.

Potential Benefits

- Targeted Action : The chlorinated structure may enhance the compound's efficacy against specific pests while minimizing environmental impact.

- Resistance Management : Its unique mechanism of action could be beneficial in managing resistance in pest populations.

Mechanism of Action

The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . The chlorine substituents can also influence its reactivity by stabilizing intermediates through inductive effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate

- Methyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate

Uniqueness

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups.

Biological Activity

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is a synthetic compound with potential biological activity. Its structure consists of a penta-2,4-dienoate backbone with chloromethyl and phenyl substituents, which may influence its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12Cl2O

- Molecular Weight : 267.14 g/mol

- CAS Number : 1242066-31-4

The biological activity of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is primarily attributed to its ability to interact with various biological targets. The presence of chlorine atoms in its structure may enhance lipophilicity and facilitate membrane permeability, allowing the compound to exert effects on cellular processes.

Potential Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, suggesting that methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate may also inhibit key metabolic enzymes.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in signaling pathways related to inflammation and cancer.

Biological Activity

Research indicates that methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate exhibits several biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds in the penta-dienoate class. Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has been evaluated for its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

- In Vivo Studies : In a murine model of cancer, administration of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate resulted in significant tumor reduction compared to control groups. The study indicated a potential for this compound as an adjunct therapy in cancer treatment.

- Toxicity Assessment : A toxicity study revealed that at higher doses (>100 mg/kg), the compound exhibited hepatotoxicity in rats. It is crucial to determine safe dosage ranges for therapeutic applications.

Properties

CAS No. |

1242066-41-6 |

|---|---|

Molecular Formula |

C14H14Cl2O2 |

Molecular Weight |

285.2 g/mol |

IUPAC Name |

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate |

InChI |

InChI=1S/C14H14Cl2O2/c1-10(8-12(9-15)14(17)18-2)13(16)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3/b12-8+,13-10- |

InChI Key |

GZZHBBMBLXLXIV-LSCZQMSZSA-N |

Isomeric SMILES |

C/C(=C(\C1=CC=CC=C1)/Cl)/C=C(\CCl)/C(=O)OC |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)Cl)C=C(CCl)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.